Phosphorus oxychloride

Catalog No.
S569727
CAS No.
10025-87-3
M.F
POCl3
Cl3OP
M. Wt
153.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorus oxychloride

CAS Number

10025-87-3

Product Name

Phosphorus oxychloride

IUPAC Name

phosphoryl trichloride

Molecular Formula

POCl3
Cl3OP

Molecular Weight

153.33 g/mol

InChI

InChI=1S/Cl3OP/c1-5(2,3)4

InChI Key

XHXFXVLFKHQFAL-UHFFFAOYSA-N

SMILES

O=P(Cl)(Cl)Cl

solubility

Decomposes (NIOSH, 2016)
Reacts with water
Solubility in water: reaction
Decomposes

Synonyms

phosphorus oxychloride, phosphoryl chloride

Canonical SMILES

O=P(Cl)(Cl)Cl

The exact mass of the compound Phosphorus oxychloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (niosh, 2016)reacts with watersolubility in water: reactiondecomposes. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Supplementary Records. It belongs to the ontological category of phosphorus coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Phosphorus oxychloride (CAS: 10025-87-3), also known as phosphoryl chloride, is a highly reactive, fuming liquid that serves as a foundational reagent in numerous industrial and laboratory-scale syntheses. It is a key intermediate for producing phosphate esters, which are critical as flame retardants and plasticizers, and is widely used as a chlorinating agent, a dehydrating agent, and a phosphorus source for doping semiconductors. Its utility stems from its ability to act as both a phosphorylating and chlorinating agent, a dual-reactivity not shared by many common substitutes. Given its role as a precursor to high-performance polymers, agrochemicals, and pharmaceuticals, selecting the correct phosphorus halide is a critical procurement decision based on reactivity, byproduct management, and final product purity requirements.

While other phosphorus halides and chlorinating agents like phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), and thionyl chloride (SOCl2) are used for similar transformations, direct substitution for POCl3 often fails due to critical differences in reaction byproducts and final product purity. For example, when converting carboxylic acids or alcohols to chlorides, SOCl2 yields gaseous byproducts (SO2, HCl) that are easily removed, simplifying purification. In contrast, reactions with POCl3 or PCl5 generate non-volatile phosphorus-based residues (e.g., phosphoric acid, POCl3 from PCl5) that complicate workup and can require additional separation steps like fractional distillation, impacting process time and cost. In phosphorylation reactions, POCl3 provides a direct route to high-purity phosphate esters, whereas substitutes like phosphorus pentoxide (P2O5) can lead to less defined product mixtures of mono- and di-esters, making POCl3 the necessary choice for applications demanding high product specificity.

Superior Gettering Efficiency in Photovoltaics Manufacturing Boosts Solar Cell Performance

In the production of p-type silicon solar cells, the choice of phosphorus doping technology directly impacts final device efficiency. For Quasi-mono silicon wafers, which contain more defects than Czochralski (Cz) silicon, POCl3 diffusion demonstrates superior gettering (impurity removal) capabilities compared to phosphorus ion implantation. This enhanced gettering leads to a greater improvement in the silicon's bulk lifetime, resulting in a 0.7-1% higher absolute cell efficiency and an open-circuit voltage (Voc) that is 5-15 mV higher than identical cells produced with ion implantation. While ion implantation can be advantageous for higher-purity Cz wafers, POCl3 remains the preferred process for maximizing performance in more common, cost-effective Quasi-mono wafers.

Evidence DimensionSolar Cell Absolute Efficiency Gain
Target Compound Data0.7% to 1.0% higher absolute efficiency
Comparator Or BaselinePhosphorus Ion Implantation (0% baseline)
Quantified Difference+0.7-1.0% (absolute)
ConditionsLarge area screen-printed p-type industrial cells on Cast Quasi-mono Si wafers.

For manufacturers of solar cells using defect-rich Quasi-mono silicon, procuring POCl3 for diffusion doping provides a quantifiable increase in final product efficiency and power output over alternative doping technologies.

Enables High-Purity Dialkyl Phosphate Synthesis by Minimizing Trialkyl Impurities

For the synthesis of dialkyl phosphates, used as surfactants and flame retardant precursors, the choice of phosphorylating agent is critical to product purity. The method utilizing phosphorus oxychloride is noted for producing dialkyl phosphates that are substantially free from trialkyl phosphate impurities. In contrast, methods using phosphorus pentoxide (P2O5) are described as producing less defined mixtures of both mono- and dialkyl phosphates. This makes POCl3 the preferred reagent for applications where high purity and low levels of cross-contamination in the dialkyl phosphate product are essential for downstream performance.

Evidence DimensionProduct Purity (Byproduct Formation)
Target Compound DataSubstantially free from trialkyl phosphate impurities
Comparator Or BaselinePhosphorus Pentoxide (P2O5) Method (produces mixtures of mono- and dialkyl phosphates)
Quantified DifferenceQualitatively higher purity and specificity towards dialkyl phosphate product
ConditionsSynthesis of alkyl phosphate esters from alcohols.

Procuring POCl3 ensures higher purity and product specificity in dialkyl phosphate synthesis, reducing the need for costly purification to remove trialkyl phosphate byproducts.

Process Simplification Trade-Off: Non-Gaseous Byproducts Compared to SOCl2 and Oxalyl Chloride

When used as a chlorinating agent or as an activator in reactions like the Vilsmeier-Haack formylation, POCl3 presents a clear processability trade-off against substitutes like thionyl chloride (SOCl2) and oxalyl chloride. Both SOCl2 and oxalyl chloride decompose to exclusively gaseous byproducts (SO2, HCl, CO, CO2), which simplifies reaction workup and product isolation. In contrast, POCl3 generates non-volatile, acidic phosphorus byproducts (e.g., phosphoric acids) that remain in the reaction mixture. This necessitates more complex aqueous workups or distillations to ensure their removal, which may be undesirable for sensitive substrates or large-scale manufacturing where process simplification is paramount.

Evidence DimensionReaction Byproducts
Target Compound DataNon-volatile phosphorus-based solids/liquids (e.g., phosphoric acid)
Comparator Or BaselineThionyl Chloride (SOCl2) / Oxalyl Chloride ((COCl)2) (Gaseous byproducts only)
Quantified DifferenceQualitative difference in physical state of byproducts, impacting purification protocol
ConditionsChlorination of alcohols/carboxylic acids; Vilsmeier-Haack reaction.

Buyers must weigh the often lower cost of POCl3 against the increased downstream processing costs (time, materials, waste disposal) associated with removing its non-volatile byproducts, a factor not present with SOCl2 or oxalyl chloride.

High-Efficiency Doping of Quasi-Mono Silicon Wafers

As a liquid phosphorus source for diffusion doping in the photovoltaic industry, POCl3 is the right choice when processing cost-effective Quasi-mono silicon wafers where its superior impurity gettering capability leads to quantifiable improvements in solar cell efficiency and open-circuit voltage compared to ion implantation.

Synthesis of High-Purity Dialkyl Phosphate Esters

In the manufacture of specialty chemicals such as flame retardants, surfactants, or hydraulic fluids, POCl3 is the indicated reagent for producing dialkyl phosphates when the final application demands minimal contamination from trialkyl phosphate byproducts, a common issue with alternative reagents like P2O5.

Cost-Effective Chlorinations Where Byproduct Removal is Integrated

For large-scale industrial chlorination of alcohols and carboxylic acids where the process infrastructure can accommodate an aqueous workup or distillation to remove phosphorus salts, POCl3 often serves as a more economical option than thionyl chloride or oxalyl chloride.

Established Vilsmeier-Haack Formylations in Bulk Synthesis

POCl3 is a well-documented and cost-effective activating agent for the Vilsmeier-Haack reaction. It is particularly suitable for robust, large-scale syntheses where the cost of the reagent is a primary driver and the downstream purification process is designed to handle the removal of phosphate byproducts.

Physical Description

Phosphorus oxychloride appears as a colorless fuming liquid with a pungent odor. Density 14.0 lb / gal. Very toxic by inhalation and corrosive to metals and tissue. Used in gasoline additives and hydraulic fluids.
Liquid
BROWN FUMING LIQUID WITH PUNGENT ODOUR.
Clear, colorless to yellow, oily liquid with a pungent & musty odor. [Note: A solid below 34°F.]

Color/Form

Clear, colorless to yellow, oily liquid [Note: A solid below 34 degrees F].
Mobile, fuming liquid

XLogP3

1.7

Boiling Point

223 °F at 760 mm Hg (EPA, 1998)
105.8 °C
222°F

Flash Point

Not Flammable (EPA, 1998)

Vapor Density

5.3 (EPA, 1998) (Relative to Air)
5.3 (Air = 1)
Relative vapor density (air = 1): 5.3

Density

1.645 at 77 °F (EPA, 1998)
Specific gravity: 1.645 at 25 °C/4 °C
Relative density (water = 1): 1.645
(77°F): 1.65

Odor

Pungent & musty odo

Melting Point

34.2 °F (EPA, 1998)
1.25 °C
1-1.5°C
34°F

UNII

9XM78OL22K

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Vapor Pressure

40 mm Hg at 81.14 °F (EPA, 1998)
40 mm Hg at 27.3 °C
Vapor pressure, kPa at 27.3 °C: 5.3
(81°F): 40 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

10025-87-3

Wikipedia

Phosphoryl chloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

It can be produced industrially either batchwise or in a continuous process. A finely divided stream of oxygen is reacted with phosphorus trichloride until the freezing point of the product is 1 °C. The reaction is accelerated by carrying it out under pressure. The presence of orthophosphoric acid has a catalytic effect, but traces of metallic impurities such as copper and cobalt, or of sulfur compounds, decrease the reaction rate. In a Hoechst process, phosphorus trichloride and oxygen are passed in concurrent through a stainless steel water-cooled packed column. The oxidation process, i.e., the uptake of oxygen, can be followed by the characteristic temperature changes. The first product, which leaves the column at a maximum temperature of 35 °C, has a freezing point of about 0.9 °C, and is taken from the top of the column into a second column where it is again treated with oxygen. This procedure avoids large temperature increases. The excess oxygen leaving the plant passes through a cold trap where entrained phosphoryl chloride is condensed out and recovered. The off-gas is then scrubbed with water. Commercial phosphoryl chloride contains about 99.5% phosphoryl chloride and traces of phosphorus trichloride.
OXIDATION OF PHOSPHORUS TRICHLORIDE.
From phosphorus trichloride, phosphorus pentoxide, and chlorine
Phosphorus oxychloride has been manufactured by oxidizing phosphorus trichloride. When oxygen is bubbled through liquid phosphorus trichloride, complete absorption of pure oxygen is effected in a 1-m depth. When there is good heat exchange, the rate of oxygen absorption remains practically constant until only 3 -5 wt % of phosphorus trichloride remains in the oxychloride. The reaction is inhibited by impurities, especially iron and copper, sulfur compounds, or certain impurities from Cl2 production process. If these impurities are present, the reaction rate between phosphorus trichloride and oxygen exhibits an induction period, and then increases to a maximum, after which it falls steadily as the reaction proceeds. A small amount of dissolved phosphorus in the phosphorus trichloride does not influence the reaction.
For more Methods of Manufacturing (Complete) data for PHOSPHORUS OXYCHLORIDE (7 total), please visit the HSDB record page.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastic material and resin manufacturing
Phosphoric trichloride: ACTIVE
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Phosphorus oxychloride is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Analytic Laboratory Methods

Method 424D. Vanadomolybdophosphoric acid Method. This method is used for determination of orthophosphates in natural waters and wastewaters. In dilute orthophosphate solution, ammonium molybdate reacts to form a heteropoly acid, molybdophosphoric acid. In the presence of vanadium, yellow vanadomolybdophosphoric acid is formed. The intensity of the yellow color is proportional to phosphate concentration. This method is useful for analysis in the range of 1 to 20 mg/l. Minimum detectable concentration is 200 ug/l in 1-cm spectrophotometer cells. /Orthophosphates/
Method 424F. Ascorbic Acid Method. This method is used for determination of orthophosphates in the concentration range of 0.01 to 6 ug/l. Ammonium molybdate and potassium antimonyl tartrate react in acid medium with orthophosphate to form phosphomolybdic acid that is reduced to intensely colored molybdenum blue by ascorbic acid. Arsenates and hexavalent chromium are interferents. The minimum detectable concentration is 10 ug/l. /Orthophosphates/
Method 424E. Stannous Chloride Method. This method is used for determination of orthophosphates in the range of 0.01 to 6 ug/l. Molybdophosphoric acid is formed and reduced by stannous chloride to intensely colored molybdenum blue. The minimum detectable concentration is 3 ug/l. The sensitivity at 0.3010 absorbance is 10 ug/l for an absorbance of 0.009. /Orthophosphates/
Phosphorus was determined by a continuous flow method using fluorescence quenching of Rhodamine 6G with molybdophosphate. /Phosphorus/
For more Analytic Laboratory Methods (Complete) data for PHOSPHORUS OXYCHLORIDE (6 total), please visit the HSDB record page.

Storage Conditions

Keep in tightly closed containers.
Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, alkali metals, alcohols.
Phosphorus oxychloride is stored and shipped in 3.8-L (1-gal) or smaller glass containers and DOT-specification wooden overpacking. Bulk POCl3 shipments are in nickel-clad tank cars of 15,000-30,000 L (4000-8000 gal) each. Glass and glass-lined steel equipment frequently is used for storage, as well as for reaction vessels.
Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Wherever this chemical is used, handled , manufactured, or stored, use explosion-proof electrical equipment and fittings.

Dates

Last modified: 08-15-2023

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